molecular formula C21H14F2N2O3 B2888154 2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921889-34-1

2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

カタログ番号 B2888154
CAS番号: 921889-34-1
分子量: 380.351
InChIキー: GOXWYILKAKRINO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C21H14F2N2O3 and its molecular weight is 380.351. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Reactivity

  • Reactions and Rearrangements in Benzodiazepinooxazoles : Research by Terada et al. (1973) explored the reactions and rearrangements of benzodiazepinooxazole derivatives, providing insights into the chemical behavior of related compounds (Terada, Yabe, Miyadera, & Tachikawa, 1973).

  • Polyfluorinated Dibenzoxazepines Syntheses : A study by Gerasimova, Konstantinova, and Petrenko (1989) focused on synthesizing polyfluorinated analogues of dibenzoxazepines, highlighting methods relevant to the synthesis of compounds like 2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (Gerasimova, Konstantinova, & Petrenko, 1989).

Biological Properties and Applications

  • Antitumor Properties of Fluorinated Benzothiazoles : Hutchinson et al. (2001) investigated the synthesis and in vitro biological properties of fluorinated benzothiazoles, revealing their potent cytotoxicity in certain human cell lines, a finding that could be relevant to the study of related dibenzoxazepine derivatives (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

  • PET Imaging Agent Development : Research by Wang, Gao, Miller, and Zheng (2013) on the synthesis of a PET agent for imaging B-Raf(V600E) in cancers indicates the potential of related compounds in diagnostic imaging (Wang, Gao, Miller, & Zheng, 2013).

  • Synthesis and Anti-inflammatory Activity : Ackrell et al. (1978) studied the anti-inflammatory activity of acetic acid derivatives of tricyclic systems similar to dibenzo[b,f]oxazepin, hinting at possible therapeutic applications (Ackrell, Antonio, Franco, Landeros, Leon, Muchowski, Maddox, Nelson, Rooks, Roszkowski, & Wallach, 1978).

  • Novel Formation of Oxepin : Research by Parlow (1995) describes the novel formation of an oxepin, a process that might be relevant in the synthesis or transformation of compounds like 2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (Parlow, 1995).

Alzheimer's Disease Research

  • PET Probes for Alzheimer's Disease : A study by Cui et al. (2012) on the development of radiofluoro-pegylated phenylbenzoxazole derivatives as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease showcases the relevance of such compounds in neurodegenerative disease research (Cui, Ono, Kimura, Ueda, Nakamoto, Togashi, Okamoto, Ihara, Takahashi, Liu, & Saji, 2012).

Synthetic Methodologies

  • Synthetic Strategies for Dibenzoxazepines : The research by Künzle and Schmutz (1969) discusses the synthesis of dibenzo oxazepines, providing valuable insights into synthetic methodologies that may apply to 2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (Künzle & Schmutz, 1969).

  • Solid Support Synthesis of Dibenzoxazepines : Ouyang, Tamayo, and Kiselyov (1999) explored an efficient assembly of dibenzoxazepin-11(10H)-ones using solid support, a technique that could be adapted for similar compounds (Ouyang, Tamayo, & Kiselyov, 1999).

  • Synthesis and DFT Studies of Benzimidazole Fused-1,4-Oxazepines : Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine hybrids, an approach that could be useful for the synthesis and study of related compounds (Almansour, Arumugam, Suresh Kumar, Soliman, Altaf, Ghabbour, 2016).

特性

IUPAC Name

2,6-difluoro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N2O3/c1-25-16-7-2-3-8-18(16)28-17-10-9-12(11-13(17)21(25)27)24-20(26)19-14(22)5-4-6-15(19)23/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXWYILKAKRINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。